Cas no 2680784-95-4 (5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid)
![5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680784-95-4x500.png)
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid
- EN300-28285285
- 2680784-95-4
-
- インチ: 1S/C9H9F3N4O3/c10-9(11,12)8(19)16-3-1-2-4(16)5-6(7(17)18)14-15-13-5/h4H,1-3H2,(H,17,18)(H,13,14,15)
- InChIKey: FZFOYZJLGQYUDQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CCCC1C1C(C(=O)O)=NNN=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 278.06267465g/mol
- どういたいしつりょう: 278.06267465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285285-5.0g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 5g |
$4102.0 | 2023-05-24 | ||
Enamine | EN300-28285285-0.25g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 0.25g |
$1300.0 | 2023-05-24 | ||
Enamine | EN300-28285285-2.5g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 2.5g |
$2771.0 | 2023-05-24 | ||
Enamine | EN300-28285285-0.05g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 0.05g |
$1188.0 | 2023-05-24 | ||
Enamine | EN300-28285285-0.5g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 0.5g |
$1357.0 | 2023-05-24 | ||
Enamine | EN300-28285285-1.0g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 1g |
$1414.0 | 2023-05-24 | ||
Enamine | EN300-28285285-0.1g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 0.1g |
$1244.0 | 2023-05-24 | ||
Enamine | EN300-28285285-10.0g |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2680784-95-4 | 10g |
$6082.0 | 2023-05-24 |
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2680784-95-4)
5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680784-95-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a triazole core fused with a pyrrolidine scaffold, further functionalized with a 2,2,2-trifluoroacetyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the context of targeting complex biological pathways.
The trifluoroacetyl moiety is a key structural element that imparts unique electronic and steric properties to the molecule. Fluorine atoms are known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical agents. In this context, the presence of three fluorine atoms in the trifluoroacetyl group enhances the lipophilicity and metabolic resistance of the compound, which are critical factors in determining its efficacy as a therapeutic agent. Additionally, the pyrrolidine ring contributes to the molecule's solubility and bioavailability, making it more amenable for formulation into viable drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater precision. The triazole core is particularly interesting from a pharmacological perspective, as it has been extensively studied for its role in inhibiting various enzymes and receptors involved in inflammatory responses and cancer progression. For instance, triazole derivatives have shown promise in modulating Janus kinases (JAKs), which are central mediators of cytokine signaling pathways implicated in autoimmune diseases and hematological malignancies.
One of the most compelling aspects of 5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid is its potential as a scaffold for developing novel inhibitors of proteases that play crucial roles in viral replication and tumor cell proliferation. The trifluoroacetyl group can serve as a hinge-binding motif that interacts with the active sites of target enzymes, while the pyrrolidine-pyrrolezole hybrid structure provides additional spatial constraints that enhance specificity. This dual functionality makes the compound an attractive lead for designing next-generation antiviral and anticancer agents.
In vitro studies have begun to elucidate the mechanistic basis of its biological activity. Preliminary data suggest that this compound exhibits inhibitory effects on certain proteases by competing with natural substrates for binding at the enzyme's active site. The fluorinated acetyl group appears to be particularly important for stabilizing the transition state during catalysis, thereby reducing enzyme activity. Furthermore, the triazole-pyrrolidine moiety may engage in hydrogen bonding or π-stacking interactions with residues in the enzyme's substrate-binding pocket, further reinforcing its inhibitory effect.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the triazole ring via cycloaddition reactions between azides and alkynes—a strategy that has become increasingly popular due to its efficiency and scalability—and subsequent functionalization with the trifluoroacetyl group via acylation reactions. Advances in flow chemistry have also enabled more streamlined synthesis routes for complex heterocycles like this one.
From a medicinal chemistry perspective, one of the most exciting applications of this compound is its potential use as an intermediate in designing small-molecule probes for studying protein-protein interactions (PPIs). The unique structural features—such as the combination of a pyrrolidine-pyrrolezole core with a trifluoroacetyl substituent—make it well-suited for generating chemical probes that can modulate PPIs relevant to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Such PPIs are notoriously difficult to target with conventional drugs due to their lack of enzymatic activity; however.
The growing body of evidence supporting the therapeutic potential of fluorinated compounds has spurred interest in developing new synthetic methodologies for incorporating fluorine atoms into biologically active molecules. Techniques such as electrophilic aromatic substitution on trifluoromethylated precursors or transition-metal-catalyzed cross-coupling reactions have been instrumental in generating libraries of fluorinated derivatives like this one. These methodologies not only expand synthetic possibilities but also allow researchers to fine-tune physicochemical properties such as solubility and metabolic stability.
In conclusion,5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1, 23-triazole-4-carboxylic acid (CAS No. 268078495-4)>> represents an innovative molecular entity with significant promise for future pharmaceutical applications. Its unique structural composition—featuring both a bioactive> >triazole> core> and> a
2680784-95-4 (5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 6331-17-5(2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid)
- 2138264-80-7(Benzene, [[2-[1-(bromomethyl)-2,2-dimethylcyclopropyl]ethoxy]methyl]-)
- 1248037-96-8(1-(2-Fluoro-4-methylphenyl)guanidine)
- 1804505-63-2(Ethyl 5-chloro-2-cyano-3-ethylphenylacetate)
- 2034550-08-6(1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea)
- 1818868-39-1(Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate)
- 2680737-54-4((5,5-Dimethylmorpholin-2-yl)methanamine)
- 1805801-29-9(3-Bromo-1-(4-(chloromethyl)-3-methylphenyl)propan-1-one)
- 1361733-64-3(2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 946221-70-1(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide)



